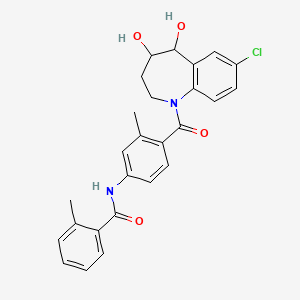
4-Hydroxy Tolvaptan (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Tolvaptan is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. It is used primarily in the treatment of conditions like autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia associated with heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) . The compound is known for its ability to promote aquaresis, which is the excretion of free water without electrolyte loss .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Tolvaptan involves multiple steps, starting from the basic structure of TolvaptanThis can be achieved through various organic reactions such as hydroxylation using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of 4-Hydroxy Tolvaptan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quantification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Tolvaptan undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of Tolvaptan with different functional groups replacing the hydroxyl group .
Aplicaciones Científicas De Investigación
4-Hydroxy Tolvaptan has a wide range of applications in scientific research:
Mecanismo De Acción
4-Hydroxy Tolvaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This antagonism prevents the action of vasopressin, leading to increased excretion of free water and a decrease in urine osmolality . The molecular targets include the V2 receptors, and the pathways involved are primarily related to water reabsorption and electrolyte balance .
Comparación Con Compuestos Similares
Tolvaptan: The parent compound, also a vasopressin V2 receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist with a broader spectrum, affecting both V1a and V2 receptors.
Lixivaptan: A selective V2 receptor antagonist similar to Tolvaptan but with different pharmacokinetic properties.
Uniqueness: 4-Hydroxy Tolvaptan is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetic and pharmacodynamic profile compared to its parent compound, Tolvaptan. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C26H25ClN2O4 |
|---|---|
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N-[4-(7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32) |
Clave InChI |
VAVCSBDSVJMVNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















